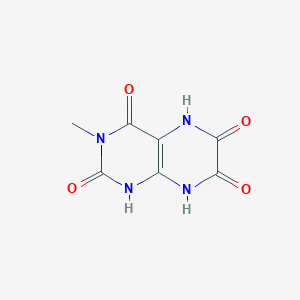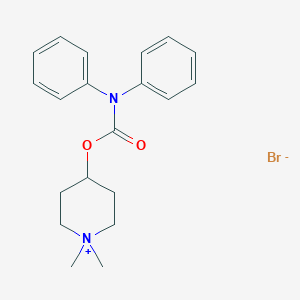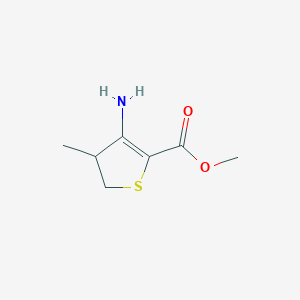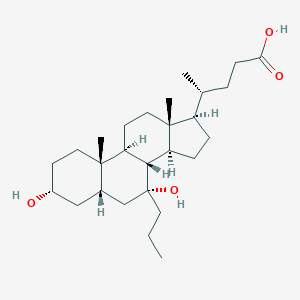
ethyl (2Z)-2-cyano-2-methoxyiminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-cyano-2-methoxyiminoacetate, also known as ethyl cyano(hydroxyimino)acetate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-2-methoxyiminoacetate (2Z)-2-cyano-2-methoxyiminoacetate is not fully understood. However, it has been suggested that its anti-tumor and anti-inflammatory activities are mediated through the inhibition of NF-κB signaling pathway, which plays a crucial role in the regulation of immune and inflammatory responses. Its anti-microbial activity is believed to be due to its ability to disrupt the cell wall of bacteria. Its inhibitory activity against DPP-IV is attributed to its ability to bind to the active site of the enzyme and prevent the cleavage of incretin hormones.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in tumor cells, reduce the production of pro-inflammatory cytokines, and inhibit the growth of bacteria. In addition, it has been found to increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. However, further studies are needed to elucidate its exact mechanism of action and potential side effects.
Advantages and Limitations for Lab Experiments
Ethyl (2Z)-2-cyano-2-methoxyiminoacetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical and physical properties can be easily characterized. In addition, it exhibits a broad range of biological activities, making it a versatile tool for studying various biological processes. However, its low solubility in water and some organic solvents can limit its applications in certain experiments.
Future Directions
There are several future directions for the research on ethyl (2Z)-2-cyano-2-methoxyiminoacetate (2Z)-2-cyano-2-methoxyiminoacetate. One potential direction is to further investigate its anti-tumor and anti-inflammatory activities and explore its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its interaction with other enzymes and proteins and identify new targets for drug discovery. Furthermore, the development of more efficient synthesis methods and the optimization of its physicochemical properties can expand its applications in various fields.
Synthesis Methods
Ethyl (2Z)-2-cyano-2-methoxyiminoacetate can be synthesized via the reaction between this compound cyanoacetate and hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently hydrolyzed to yield the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Scientific Research Applications
Ethyl (2Z)-2-cyano-2-methoxyiminoacetate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. In addition, it has been found to be a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a key role in glucose homeostasis and insulin secretion. Therefore, it has been proposed as a potential therapeutic agent for the treatment of type 2 diabetes.
properties
CAS RN |
114314-17-9 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
ethyl (2Z)-2-cyano-2-methoxyiminoacetate |
InChI |
InChI=1S/C6H8N2O3/c1-3-11-6(9)5(4-7)8-10-2/h3H2,1-2H3/b8-5- |
InChI Key |
MZGFKQBLSUREHL-YVMONPNESA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/C#N |
SMILES |
CCOC(=O)C(=NOC)C#N |
Canonical SMILES |
CCOC(=O)C(=NOC)C#N |
synonyms |
Acetic acid, cyano(methoxyimino)-, ethyl ester, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)
![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)











